Potassium nonafluoro-1-butanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

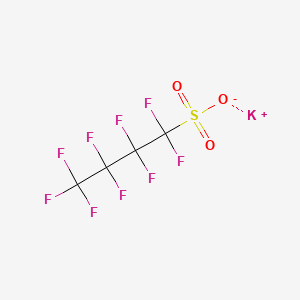

Potassium nonafluoro-1-butanesulfonate is a chemical compound with the molecular formula C4F9KO3S . It is a white crystalline solid known for its high thermal stability, low vapor pressure, and good solubility in polar solvents . This compound is widely used as a fluorinating reagent in organic reactions and finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium nonafluoro-1-butanesulfonate is typically prepared by reacting nonafluorobutanesulfonyl fluoride with potassium hydroxide. The reaction involves the following steps :

Reaction: Nonafluorobutanesulfonyl fluoride is reacted with potassium hydroxide in an aqueous medium.

Purification: The resulting product is washed with water and dried in vacuo.

Conversion: The potassium salt can be distilled with 100% sulfuric acid to obtain the free acid, which can then be distilled and converted back to the pure potassium salt.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: Potassium nonafluoro-1-butanesulfonate undergoes various types of reactions, including:

Nucleophilic Fluorination: It acts as a fluorinating reagent, transferring fluorine atoms to other compounds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Aplicaciones Científicas De Investigación

Fluorinating Reagent

Potassium nonafluoro-1-butanesulfonate is widely recognized for its ability to transfer fluorine atoms to other compounds, making it an effective fluorinating reagent in organic synthesis. It is utilized in:

- Pharmaceuticals : Enhancing the properties of drug molecules through fluorination.

- Agrochemicals : Modifying herbicides and pesticides to improve efficacy and reduce environmental impact .

Fire-Retardant Materials

One of the notable applications of this compound is in the development of fire-retardant wooden laminates. A case study demonstrated that:

- The compound was used as an infiltrating agent in a three-step process involving mild delignification, infiltration, and hot pressing.

- The resulting wooden laminate exhibited superior mechanical properties and flame resistance compared to untreated wood, making it suitable for structural applications where fire safety is critical .

Energy Applications

Recent studies have highlighted its role in energy technologies:

- Perovskite Solar Cells : this compound has been used as an additive that enhances the efficiency of solar cells by improving the energy matching between layers and passivating defects at interfaces. This application resulted in an increase in power conversion efficiency from 20.6% to 23.2% .

- Lithium Batteries : It serves as a precursor for ionic liquids that modify cathode materials, enhancing battery stability and performance during charge-discharge cycles .

Case Studies

Safety Considerations

While this compound poses relatively low risks when handled properly, it can cause skin irritation and serious eye damage upon contact. Safety measures include:

Mecanismo De Acción

The mechanism of action of potassium nonafluoro-1-butanesulfonate involves its ability to transfer fluorine atoms to other compounds. This fluorination process is facilitated by the compound’s high reactivity and stability . The molecular targets and pathways involved include the coordination of the sulfonate group to metal centers, acting as an anchoring unit in various reactions .

Comparación Con Compuestos Similares

- Nonafluorobutane-1-sulfonic acid

- Perfluoro-1-butanesulfonyl fluoride

- Heptafluorobutyric acid

- Undecafluorohexanoic acid

Comparison: Potassium nonafluoro-1-butanesulfonate is unique due to its high thermal stability, low vapor pressure, and effective fluorination capabilities. Compared to similar compounds, it offers better solubility in polar solvents and enhanced reactivity in organic reactions .

Propiedades

Número CAS |

29420-49-3 |

|---|---|

Fórmula molecular |

C4HF9KO3S |

Peso molecular |

339.20 g/mol |

Nombre IUPAC |

potassium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |

InChI |

InChI=1S/C4HF9O3S.K/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16); |

Clave InChI |

HNXDYNVXCUCKMS-UHFFFAOYSA-N |

SMILES |

C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[K+] |

SMILES canónico |

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F.[K] |

Key on ui other cas no. |

29420-49-3 |

Pictogramas |

Corrosive; Irritant |

Sinónimos |

perfluorobutane sulfonate perfluorobutanesulfonic acid potassium perfluorobutanesulfonate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.